molecular formula C20H21F3N4O B2494320 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2034370-40-4

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Cat. No. B2494320
CAS RN: 2034370-40-4
M. Wt: 390.41
InChI Key: OULVBKXAWFTZKB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that belongs to a class of compounds known for their potential biological activities and chemical functionalities. Its structure suggests it could be relevant for pharmacological research, considering the presence of a piperazine moiety, a cyclopropyl group, and a trifluoromethylated phenyl group. These features are common in molecules with significant biological activities.

Synthesis Analysis

The synthesis of complex organic molecules like this typically involves multi-step reactions, including cyclization, condensation, and functional group transformations. A closely related synthesis approach is the microwave-assisted synthesis of benzothiazolyl piperazine derivatives, which highlights the efficiency of using microwave irradiation for accelerating reaction processes and enhancing yields (M. Said et al., 2020). This method could potentially be adapted for synthesizing the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR, IR, MS, and X-ray diffraction. For example, the crystal structure of a similar compound was determined, demonstrating a conventional chair conformation for the piperazine ring, which is a common feature in these molecules due to the stability and flexibility of the piperazine moiety (M. Said et al., 2020).

Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing piperazine amide moieties were synthesized and showed promising antiproliferative effects against MCF-7 breast cancer cells, with some compounds exhibiting comparative or superior activity to cisplatin (Yurttaş et al., 2014).

Antimicrobial Activity

Chalcones containing piperazine or 2,5-dichlorothiophene moieties demonstrated potent antimicrobial activity against Gram-positive bacteria, Staphylococcus aureus, Escherichia coli, and Candida albicans (Tomar et al., 2007).

Synthesis Methods

Innovative synthetic methods for creating piperazine/morpholine moiety-containing dihydropyrimidinone derivatives were developed, highlighting efficient and straightforward approaches for the synthesis of compounds with potential biological activity (Bhat et al., 2018).

Antifungal and Cytotoxic Activities

Azole-containing piperazine derivatives were synthesized and displayed significant in vitro antibacterial, antifungal, and cytotoxic activities, suggesting their potential as broad-spectrum antimicrobial and anticancer agents (Gan et al., 2010).

Electrocatalytic Synthesis

A novel electrochemical synthesis method for phenylpiperazine derivatives was developed, offering an environmentally friendly and efficient approach to synthesizing these compounds (Nematollahi & Amani, 2011).

properties

IUPAC Name

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c21-20(22,23)16-3-1-2-14(12-16)13-19(28)27-10-8-26(9-11-27)18-7-6-17(24-25-18)15-4-5-15/h1-3,6-7,12,15H,4-5,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULVBKXAWFTZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

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